molecular formula C8H9Cl2N3S B2520080 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride CAS No. 2241128-13-0

3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride

Cat. No.: B2520080
CAS No.: 2241128-13-0
M. Wt: 250.14
InChI Key: TVYLERFFBFCHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a thiophene ring attached to a triazole core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

The synthesis of 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene and triazole rings contribute to the compound’s binding affinity and specificity towards its targets .

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLERFFBFCHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CS2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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